(2-Bromo-6-chloropyridin-4-yl)methanol
Description
Significance of the Pyridine (B92270) Nucleus in Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analog, benzene. The pyridine nucleus is a common scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its ability to act as a ligand, a base, and a building block for more complex molecular architectures underscores its importance in synthetic chemistry.
Overview of Dihalogenated Pyridine Derivatives as Versatile Synthetic Intermediates
Dihalogenated pyridine derivatives are highly valuable precursors in organic synthesis due to the differential reactivity of the halogen substituents. nih.gov The positions of the halogens on the pyridine ring dictate their susceptibility to nucleophilic aromatic substitution, metal-halogen exchange, and transition metal-catalyzed cross-coupling reactions. nih.gov This differential reactivity allows for the selective functionalization of the pyridine core, enabling the construction of complex, polysubstituted pyridine-containing molecules. For instance, in Suzuki-Miyaura cross-coupling reactions of dihalogenated pyridines, the site of reaction can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Academic Research Context and Scope for (2-Bromo-6-chloropyridin-4-yl)methanol
A thorough search of academic databases and chemical literature reveals a lack of specific research articles dedicated to this compound. While it is listed in the catalogs of several chemical suppliers, indicating its availability for research and development, no significant body of work detailing its synthesis, characterization, or application in synthetic methodologies has been published.
The compound's structure, featuring a bromo, a chloro, and a hydroxymethyl substituent on the pyridine ring, suggests its potential utility as a versatile building block. The two different halogen atoms offer the possibility of selective cross-coupling reactions, and the hydroxymethyl group can be a handle for further functionalization or can influence the reactivity of the pyridine ring.
Given the importance of substituted pyridines in various fields, the lack of specific literature on this compound presents a potential area for future research. Investigations into its synthesis, reactivity in various coupling reactions, and its potential as a precursor for novel bioactive molecules could be of significant interest to the chemical community.
Due to the absence of detailed research findings, no data tables with specific experimental results for this compound can be provided at this time. The following table lists the basic properties of the compound as available from chemical suppliers.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| CAS Number | 1227490-36-9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(2-bromo-6-chloropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
InChI Key |
ZHUXDPKWIARUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)CO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloropyridin 4 Yl Methanol
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental class of reactions for the functionalization of this heterocyclic core. In dihalogenated pyridines such as (2-Bromo-6-chloropyridin-4-yl)methanol, the reaction pathways, regioselectivity, and outcomes are governed by a combination of electronic effects, the nature of the leaving groups, and the reaction conditions.
Ipso- and Tele-Substitution Pathways in Halopyridines
Nucleophilic substitution on halopyridines can proceed through different mechanistic pathways. The most common is ipso-substitution, where the nucleophile directly replaces the halogen atom at the same carbon position. However, under certain conditions, tele-substitution can occur, where the entering group attaches to a different position on the ring, and the leaving group is expelled from a remote location, often accompanied by a rearrangement. arkat-usa.org
For this compound, ipso-substitution is the expected and dominant pathway. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6), facilitates the addition of a nucleophile. The subsequent loss of a halide ion from the intermediate Meisenheimer-type complex restores the aromaticity of the ring. The likelihood of tele-substitution in this specific molecule is generally low under standard SNAr conditions, as it would require a more complex rearrangement, which is less favorable than the direct displacement of the halides. arkat-usa.org
Investigating Regioselectivity and Site Preference of Nucleophilic Attack
In this compound, the two halogen atoms, bromine at C2 and chlorine at C6, present two potential sites for nucleophilic attack. The regioselectivity of the substitution is primarily determined by two factors: the electronic activation of the carbon atom and the leaving group ability of the halide.
The positions C2 and C6 are electronically activated towards nucleophilic attack due to their ortho-position relative to the ring nitrogen. Theoretical and experimental studies on similar dihalopyridines show that the carbon atom at the 4-position can also be susceptible to nucleophilic attack. nih.gov However, in this molecule, the primary competition is between the C2 and C6 positions. The leaving group ability of halides follows the order I > Br > Cl > F. Therefore, bromide is a better leaving group than chloride. This suggests that nucleophilic substitution would preferentially occur at the C2 position, leading to the displacement of the bromide ion.
DFT calculations on related 2,4-dichloroquinazoline (B46505) structures have shown that the LUMO coefficient can be higher at the 4-position, making it more susceptible to nucleophilic attack. nih.gov For this compound, a similar analysis would be required to definitively predict the most electrophilic carbon center, but based on leaving group ability, the C2-Br position is the more probable site of initial attack.
Influence of Solvent and Reagent on Reaction Outcome
The outcome of nucleophilic substitution reactions is significantly influenced by the choice of solvent and the nature of the nucleophile. spcmc.ac.in
Solvent Effects: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (CH3CN), are generally preferred for SNAr reactions. spcmc.ac.innih.gov These solvents can dissolve ionic nucleophiles and stabilize the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile, thus maintaining its reactivity. spcmc.ac.in Polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. spcmc.ac.inlibretexts.orgcsbsju.edu
Reagent Effects: The nature of the nucleophile is also critical. Strong, "soft" nucleophiles (e.g., thiolates) and strong, "hard" nucleophiles (e.g., alkoxides, amines) are effective for these reactions. The strength of the nucleophile can influence whether the reaction proceeds and at what rate. For instance, reactions of haloaziridines with ammonia (B1221849) have been studied in various solvents, showing that both the halogen substituent and the solvent polarity can direct the reaction towards different mechanistic pathways. nih.gov
The table below summarizes the expected influence of different solvent types on the nucleophilic substitution of this compound.
| Solvent Type | Examples | Expected Effect on SNAr Reaction | Rationale |
| Polar Protic | Water, Methanol (B129727), Ethanol | Slower reaction rate | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.orgcsbsju.edu |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Faster reaction rate | Solvates the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity. Stabilizes the charged intermediate. spcmc.ac.in |
| Non-polar | Toluene, Hexane | Very slow or no reaction | Poor solubility of ionic nucleophiles and poor stabilization of the charged transition state and intermediate. |
Cross-Coupling Reactions at Halogenated Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, the two halogenated sites offer opportunities for selective functionalization, primarily driven by the differential reactivity of the C-Br and C-Cl bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C(sp2)-C(sp2) bonds by coupling an organoboron reagent with an organic halide. nih.govmdpi.com In the case of dihaloheterocycles, regioselectivity is a key consideration. The reactivity of organic halides in the oxidative addition step of the palladium catalytic cycle generally follows the order C-I > C-Br > C-OTf > C-Cl. rsc.org
For this compound, this reactivity trend dictates that the Suzuki-Miyaura coupling will occur selectively at the more reactive C2-Br bond, leaving the C6-Cl bond intact. rsc.org This allows for the stepwise functionalization of the pyridine ring. The initial coupling would yield a (2-aryl/vinyl-6-chloropyridin-4-yl)methanol derivative. A second, typically more forcing, coupling reaction could then be performed at the C6-Cl position.
Studies on similar substrates, such as 2,6-dibromopyridine (B144722) and 5-bromo-2-chloropyridine, have demonstrated that selective mono-arylation can be achieved. rsc.orgresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netvu.nl
The following table presents typical conditions for regioselective Suzuki-Miyaura coupling on related chlorobromopyridine substrates, which can be applied to this compound.
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product (Yield) | Selectivity |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(OAc)2 / PPh3 | K3PO4 | MeCN/H2O | 5-Aryl-2-chloropyrimidine | C5 (Bromo) selective rsc.org |
| 2,4-Dibromopyridine | Alkenyl/Aryl boronic acid | Pd(PPh3)4 | TlOH | Toluene | 2-Substituted-4-bromopyridine | C2 selective researchgate.net |
| 2-Chloro-6-bromo-pyridine | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 2-Chloro-6-phenylpyridine | C6 (Bromo) selective rsc.org |
Sonogashira Coupling for Carbon-Carbon Triple Bond Formation
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp2)-C(sp) bond. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on this compound is governed by the relative reactivity of the C-Br and C-Cl bonds.
The reaction is expected to proceed preferentially at the C2-Br position. libretexts.org This selectivity allows for the synthesis of 2-alkynyl-6-chloropyridin-4-yl)methanol derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, copper salt, and base, can be optimized to achieve high yields and prevent side reactions like the homocoupling of the alkyne (Glaser coupling). nih.govresearchgate.net Studies on substrates like 4,6-dichloro-2-pyrone have shown high regioselectivity in Sonogashira couplings. nih.govrsc.org Catalyst control has also been demonstrated to switch regioselectivity in diiodopurines, although this is less common for bromo-chloro substrates where electronic and leaving group effects dominate. rsc.org
Below is a table of representative conditions for Sonogashira couplings on related bromo- and chloro-substituted aromatic compounds.
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature | Product (Yield) |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 °C | 2-Amino-3-alkynylpyridines (72-96%) scirp.org |
| 4-Bromo-6H-1,2-oxazines | Trimethylsilylethyne | PdCl2(PPh3)2 / CuI | Et3N | Toluene | Room Temp. | 4-Alkynyl-6H-1,2-oxazines (Good yields) researchgate.netnih.gov |
| Aryl Bromides | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (copper-free) | TMP | DMSO | Room Temp. | Aryl-alkynes (up to 97%) nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. In the context of this compound, this reaction offers a direct route to various aminopyridine derivatives. The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst supported by a phosphine (B1218219) ligand.
Research into the Buchwald-Hartwig amination of substituted pyridines has shown that the reactivity of the halogen substituent is a critical factor. Generally, the C-Br bond is more reactive than the C-Cl bond under these conditions, allowing for regioselective amination. For this compound, the reaction can be selectively performed at the C2 position, leaving the C6-chloro group intact for subsequent transformations. This selective C-N cross-coupling is highly valuable for the synthesis of complex molecules. researchgate.net
The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), while bulky, electron-rich phosphine ligands like XPhos or dppf are often employed to facilitate the catalytic cycle. researchgate.net Strong bases, such as sodium tert-butoxide (NaOtBu), are typically required to promote the reaction. researchgate.net A practical method for the amination of 2-bromopyridines with various volatile amines has been developed, providing an expedient pathway to secondary and tertiary aminopyridines. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Component | Example | Role |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source for the catalytic cycle |
| Ligand | XPhos, BINAP, dppf | Stabilizes the palladium center and facilitates reductive elimination |
| Base | NaOtBu, K₂CO₃ | Promotes deprotonation of the amine and catalyst turnover |
| Solvent | Toluene, Dioxane | Aprotic solvent to facilitate the reaction |
| Reactants | This compound, Primary/Secondary Amine | Substrates for C-N bond formation |
By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve mono-amination at the more reactive C2-bromo position. A subsequent Buchwald-Hartwig reaction at a higher temperature could then be used to introduce a second amino group at the C6 position, enabling the synthesis of 2,6-diaminopyridine (B39239) derivatives. researchgate.net
Other Cross-Coupling Methodologies (e.g., Negishi, Stille)
Beyond C-N bond formation, the halogenated pyridine core of this compound is an excellent substrate for various carbon-carbon (C-C) bond-forming cross-coupling reactions.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is a versatile method for creating C-C bonds and is known for its high functional group tolerance and mild reaction conditions. For this compound, a Negishi coupling would likely proceed selectively at the C2-bromo position. The organozinc reagent can be prepared in situ or separately and can introduce a wide variety of alkyl, vinyl, or aryl groups. An efficient Negishi cross-coupling strategy for substituted 2,2′-bipyridines has been demonstrated using tetrakis(triphenylphosphine)palladium(0) as a catalyst for both 2-bromo- and 2-chloropyridines, highlighting the utility of this reaction. organic-chemistry.org Bromo-substituted pyridines often react efficiently at room temperature, while the less reactive chloro-substituents may require heating. organic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) and a palladium catalyst to couple with an organic halide. This method is also highly effective for C-C bond formation and is tolerant of a wide array of functional groups. Similar to other palladium-catalyzed reactions, the C-Br bond of this compound would be expected to react preferentially over the C-Cl bond. This allows for the sequential introduction of different organic fragments, making it a valuable tool in combinatorial chemistry and the synthesis of complex architectures.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed systems for certain transformations. researcher.life These reactions can be used to form C-C, C-N, and other carbon-heteroatom bonds. rsc.org
In the case of this compound, copper catalysis could be employed for coupling with various nucleophiles. For instance, copper-catalyzed coupling with organoboron compounds or organozinc reagents provides routes to alkylated or arylated pyridines. nih.govnih.gov The mechanism often involves an oxidative addition of the aryl halide to a Cu(I) species. The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity. The use of diamine ligands, for example, can stabilize the copper catalyst and accelerate the reaction rate. nih.gov These methods are particularly useful for reactions that may be challenging under palladium catalysis.
Transformations at the Primary Alcohol Moiety
The hydroxymethyl group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for further functionalization of the pyridine ring.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine). These methods are generally effective and prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) are commonly used for this purpose. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.
Table 2: Oxidation Reactions of the Hydroxymethyl Group
| Desired Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| Aldehyde | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Low Temperature (-78 °C to RT), DCM |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temperature |
Derivatization to Esters, Ethers, and Amines
The hydroxyl group can be readily converted into other important functional groups.
Esterification: Esters can be formed through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine). This provides a straightforward method to introduce a variety of ester functionalities.
Etherification: The formation of ethers can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.
Conversion to Amines: The alcohol can be converted into an amine through a two-step process. First, the hydroxyl group is transformed into a better leaving group, typically a tosylate (by reaction with tosyl chloride) or a halide (see section 3.3.3). The resulting intermediate can then undergo nucleophilic substitution with ammonia or a primary/secondary amine to yield the corresponding amine derivative.
Halogenation of the Hydroxymethyl Group
The primary alcohol can be converted into a halomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions.
Chlorination: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for converting the primary alcohol into a chloromethyl group. The reaction with SOCl₂ is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Bromination: The hydroxymethyl group can be converted to a bromomethyl group using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction). The resulting 4-(bromomethyl)-2-bromo-6-chloropyridine is a highly reactive intermediate, susceptible to substitution by a wide range of nucleophiles.
Multicomponent Reaction (MCR) Strategies Involving Pyridylmethanols
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy in constructing complex molecules. Pyridine derivatives are frequently synthesized using MCRs due to the prevalence of the pyridine motif in pharmaceuticals and natural products.
The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, making it a powerful tool in combinatorial chemistry and drug discovery.
A thorough review of existing literature did not yield specific examples or detailed research findings on the utilization of this compound or its immediate derivatives as one of the four components in an Ugi reaction. The hydroxymethyl group could potentially be oxidized to the corresponding aldehyde, which could then participate as the carbonyl component in an Ugi reaction. However, direct experimental data for this specific transformation and subsequent MCR is not currently available in published research.
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially in a one-pot synthesis without the isolation of intermediates. These reactions are highly efficient for rapidly building molecular complexity.
There is a lack of specific documented instances of this compound being integrated into other cascade and domino processes for the synthesis of more complex heterocyclic systems. The bromo and chloro substituents on the pyridine ring offer potential sites for cross-coupling reactions, which could theoretically be combined with reactions involving the hydroxymethyl group to design a cascade sequence. For instance, a Sonogashira or Suzuki coupling at the bromo or chloro position followed by an intramolecular cyclization involving the alcohol could be envisioned. Nevertheless, specific and detailed research findings outlining such a synthetic strategy for this particular compound are not found in the current body of scientific literature.
Further research would be necessary to explore and document the potential of this compound in these advanced synthetic strategies.
Applications in the Synthesis of Complex Molecular Architectures
Construction of Precursors for Functional Materials and Chemical Probes
No information could be retrieved regarding the use of (2-Bromo-6-chloropyridin-4-yl)methanol in the development of functional materials or chemical probes.
Scaffolds for Ligand Synthesis in Catalysis
While direct evidence for the use of This compound in ligand synthesis is scarce, the broader class of substituted pyridines is fundamental to the development of ligands for various catalytic applications. The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.
The bromo and chloro substituents on This compound can potentially be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This would allow for the attachment of other coordinating groups to form multidentate ligands. The methanol (B129727) group offers a site for further functionalization, for instance, through etherification or esterification, to create more elaborate ligand structures.
Table 1: Potential Functionalization Reactions for Ligand Synthesis
| Functional Group | Reaction Type | Potential Outcome |
| Bromo/Chloro | Cross-coupling (e.g., Suzuki, Sonogashira) | Formation of C-C bonds, introduction of new coordinating moieties. |
| Methanol | Etherification, Esterification | Linkage to other molecular fragments, modification of solubility and steric bulk. |
| Pyridine Nitrogen | Coordination | Binding to a metal center to form a catalyst. |
This table is based on the general reactivity of the functional groups present in the molecule and does not represent experimentally verified reactions for this specific compound.
Building Blocks for Organic Electronic Materials
The application of This compound as a direct building block in organic electronic materials is not well-established in the literature. However, pyridine-containing compounds are of interest in this field due to their electron-deficient nature, which can be beneficial for creating n-type organic semiconductors.
The halogen substituents on the pyridine ring can influence the electronic properties of materials by withdrawing electron density. The potential for this compound to be incorporated into larger conjugated systems through its reactive handles makes it a candidate for synthetic exploration in this area. For instance, the bromo and chloro groups could be replaced with aromatic or heteroaromatic units via cross-coupling reactions to extend the π-conjugation, a key requirement for organic electronic materials.
Table 2: Potential Roles in Organic Electronic Materials
| Property | Potential Contribution of this compound |
| Electron Transport | The electron-deficient pyridine core could facilitate electron mobility. |
| Molecular Packing | The substituents can be modified to influence intermolecular interactions and solid-state packing. |
| Solubility | The methanol group could be functionalized to improve solubility in organic solvents for solution-based processing. |
This table outlines the hypothetical contributions of the compound based on the properties of similar pyridine derivatives.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Detailed ¹H and ¹³C NMR Analysis of Proton and Carbon Environments
In the ¹H NMR spectrum of (2-Bromo-6-chloropyridin-4-yl)methanol, the proton signals would provide key insights into the substitution pattern of the pyridine (B92270) ring and the nature of the hydroxymethyl group. The pyridine ring protons, being in a heteroaromatic system, are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the bromine and chlorine atoms would further shift these signals downfield. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, integrating to two protons, with a chemical shift influenced by the electronegativity of the adjacent oxygen and the aromatic ring. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The pyridine ring carbons would exhibit distinct chemical shifts based on their position relative to the nitrogen atom and the halogen substituents. The carbon atom bonded to the hydroxymethyl group would have a characteristic chemical shift, and the carbon atoms bonded to bromine and chlorine would be significantly influenced by the halogen's electronegativity.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3/H-5 | 7.5 - 8.0 | 120 - 130 |
| -CH₂- | 4.5 - 5.0 | 60 - 70 |
| -OH | Variable (solvent dependent) | - |
| Pyridine C-2 | - | 140 - 150 (influenced by Br) |
| Pyridine C-3/C-5 | 120 - 130 | - |
| Pyridine C-4 | - | 150 - 160 (influenced by -CH₂OH) |
| Pyridine C-6 | - | 150 - 160 (influenced by Cl) |
Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for assigning the carbon signals of the pyridine ring and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This would be invaluable for confirming the connectivity of the hydroxymethyl group to the C-4 position of the pyridine ring and for assigning the quaternary carbon atoms (C-2 and C-6) bonded to the halogens.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would reveal through-space interactions between protons. This could provide information about the spatial proximity of the methylene protons to the protons on the pyridine ring, further confirming the structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This would allow for the calculation of its elemental formula, C₆H₅BrClNO, with a high degree of accuracy, confirming the presence and number of each element in the molecule. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing both bromine and chlorine, with the presence of M, M+2, and M+4 peaks in specific ratios.
Elucidation of Fragmentation Pathways
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses of functional groups. For instance, the loss of the hydroxymethyl group (-CH₂OH) or a molecule of water (H₂O) from the molecular ion would be anticipated. Cleavage of the carbon-halogen bonds, leading to the loss of a bromine or chlorine radical, would also be a likely fragmentation pathway. Analysis of these fragment ions would help to piece together the structure of the original molecule.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment | Interpretation |
| 221/223/225 | [M]⁺ | Molecular ion peak with isotopic pattern for Br and Cl |
| 190/192/194 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 203/205/207 | [M - H₂O]⁺ | Loss of water |
| 142/144 | [M - Br]⁺ | Loss of a bromine radical |
| 186/188 | [M - Cl]⁺ | Loss of a chlorine radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands for the O-H, C-H, C-O, and C-C/C-N bonds. A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methylene group would appear in the region of 2850-3100 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely be observed around 1050-1150 cm⁻¹. The pyridine ring vibrations would give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). The C-Br and C-Cl stretching vibrations would be found at lower frequencies, typically in the range of 500-800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give rise to strong Raman signals.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |
| C-H stretch (aromatic) | 3000-3100 | Strong |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C=C/C=N stretch (pyridine ring) | 1400-1600 | Strong |
| C-O stretch (primary alcohol) | 1050-1150 | Moderate |
| C-Cl stretch | 600-800 | Strong |
| C-Br stretch | 500-600 | Strong |
X-ray Crystallography for Precise Solid-State Structure Determination5.4.1. Analysis of Bond Lengths, Bond Angles, and Torsion Angles5.4.2. Investigation of Intermolecular Interactions in the Crystalline Lattice
Without a published crystal structure, the precise three-dimensional arrangement of the atoms in the solid state, as well as the specific metrics of its internal geometry and the nature of its packing in a crystal lattice, remain undetermined.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic environment of a molecule. For substituted pyridines such as (2-Bromo-6-chloropyridin-4-yl)methanol, these methods can quantify the effects of halogen substituents on the aromatic ring and the methanol (B129727) moiety, providing a basis for understanding its chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing accurate predictions of molecular geometries, vibrational frequencies, and other ground-state properties. In studies of similar pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry and electronic properties. scispace.comirjet.net For this compound, a DFT study would reveal crucial information about bond lengths, bond angles, and dihedral angles, highlighting the steric and electronic influences of the bromo and chloro substituents on the pyridine ring and the hydroxymethyl group.
A theoretical study on a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, utilized DFT at the B3LYP/6-311+G(d,p) level to carry out a detailed analysis. scispace.com Similar calculations for this compound would provide a comprehensive understanding of its structural parameters.
Table 1: Representative Data from DFT Calculations on a Similar Pyridine Derivative
| Parameter | Value |
|---|---|
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Total Energy (Hartree) | -3249.35 |
| Dipole Moment (Debye) | 2.54 |
Note: This data is for a representative pyridine derivative and is intended to be illustrative for this compound.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. nih.gov
For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of these orbitals across the molecule is also critical; the HOMO is likely to be localized on the electron-rich regions of the pyridine ring and the oxygen of the methanol group, while the LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms. This analysis helps in predicting the sites for electrophilic and nucleophilic attack.
In a study of 2-acetylamino-5-bromo-6-methylpyridine, FMO analysis was used to investigate molecular reactivity and stability. nih.gov A similar investigation on this compound would map out its reactive potential.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.55 |
Note: These values are representative and based on calculations for similar brominated pyridine compounds.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing a guide to its reactive sites. researchgate.net The MEP is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red areas signify regions of negative potential (electron-rich, prone to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential, respectively. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, indicating these as primary sites for electrophilic interaction. researchgate.net Conversely, the regions around the hydrogen atoms and the carbon atoms attached to the halogens would exhibit a more positive potential. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. By simulating reaction pathways, chemists can identify transition states, calculate activation energies, and understand the factors that govern selectivity.
Transition State Analysis for Key Bond-Forming and -Breaking Processes
Understanding a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures. For reactions involving this compound, such as nucleophilic substitution at the pyridine ring or reactions at the hydroxymethyl group, transition state analysis can provide activation energies, which are crucial for predicting reaction rates. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be visualized, including any intermediate species.
Computational Insights into Regio- and Chemoselectivity
In a molecule with multiple reactive sites like this compound, predicting which site will react under specific conditions (regioselectivity) and which functional group will be involved (chemoselectivity) is a significant challenge. Computational modeling can provide clarity by comparing the activation barriers for different possible reaction pathways. For instance, in a cross-coupling reaction, calculations can determine whether the reaction is more likely to occur at the bromo- or chloro-substituted position by comparing the energies of the respective transition states. These theoretical predictions can guide the design of experiments to achieve the desired chemical transformation with high selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful tool to explore the conformational landscape and intermolecular interactions of this compound. By simulating the atomic motions over time, researchers can gain insights into the molecule's flexibility and its interactions with its environment.
Conformational Analysis: The primary focus of conformational analysis for this molecule would be the rotational barrier of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring. The presence of the adjacent bromine and chlorine atoms could influence the preferred orientation of this group through steric hindrance and electrostatic interactions. MD simulations would reveal the most stable conformations and the energy barriers between them.
Intermolecular Interactions: In a condensed phase, MD simulations can elucidate the nature of intermolecular forces. For this compound, key interactions would include:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. Simulations would show the formation of hydrogen bond networks between molecules.
Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions.
These simulations would provide a detailed picture of the supramolecular assembly of this compound in its solid and liquid states.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a predicted spectrum can be generated. Discrepancies between predicted and experimental shifts can highlight specific electronic or conformational effects.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy. This allows for the assignment of specific absorption bands to particular functional groups and vibrational motions within the this compound molecule, such as the O-H stretch of the hydroxyl group, C-Br and C-Cl stretching vibrations, and the various modes of the pyridine ring.
A hypothetical table of predicted IR frequencies is presented below, based on typical ranges for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3200-3600 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C/C=N Stretch (pyridine ring) | 1400-1600 |
| C-O Stretch | 1000-1260 |
| C-Cl Stretch | 600-800 |
| C-Br Stretch | 500-600 |
Computational Studies of Halogen Bonding Interactions and their Influence on Reactivity
The presence of both bromine and chlorine on the pyridine ring makes this compound an interesting candidate for studies on halogen bonding. The electrophilic regions, or σ-holes, on the outer surface of the halogen atoms can engage in attractive, non-covalent interactions with Lewis bases.
Nature of Halogen Bonding: Computational studies would aim to quantify the strength and directionality of halogen bonds formed by this molecule. By modeling the interaction of this compound with various halogen bond acceptors (e.g., nitrogen or oxygen-containing molecules), the interaction energies can be calculated. It would be of particular interest to compare the halogen bonding capabilities of the bromine versus the chlorine atom in this specific chemical environment.
Influence on Reactivity: Halogen bonding can influence the reactivity of a molecule by altering its electronic properties. For example, the formation of a halogen bond can increase the electrophilicity of the pyridine ring, potentially making it more susceptible to nucleophilic attack. Computational models can be employed to investigate the transition states of reactions involving this compound, both in the presence and absence of a halogen bond acceptor, to quantify this effect.
A hypothetical data table summarizing the calculated interaction energies for halogen bonding with a generic Lewis base is shown below.
| Halogen Bond Donor | Interaction Energy (kcal/mol) |
| Bromine | -3.5 to -5.0 |
| Chlorine | -2.0 to -3.5 |
These theoretical investigations, while not yet published for this specific compound, would provide a comprehensive understanding of the chemical and physical properties of this compound at the molecular level.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthesis of halogenated pyridines often involves multi-step processes that may utilize harsh reagents or generate significant waste. organic-chemistry.orgmdpi.com A primary focus of future research is the development of greener, more efficient synthetic pathways that adhere to the principles of atom economy.
Key research avenues include:
Catalysis with Earth-Abundant Metals: A significant shift away from precious metal catalysts (like palladium) towards catalysts based on earth-abundant elements is a critical goal for sustainable chemistry. northwestern.eduresearchgate.net Research into iron, copper, or lanthanide-based catalysts for the functionalization of pyridine (B92270) rings could lead to more cost-effective and environmentally benign syntheses. northwestern.eduresearchgate.net
C-H Bond Functionalization: Direct C-H bond functionalization represents a highly atom-economical strategy, as it avoids the need for pre-functionalized starting materials. nih.gov Developing methods to selectively activate and functionalize the C-H bonds on the pyridine ring, in the presence of the existing bromo, chloro, and methanol (B129727) groups, would provide a more direct route to complex derivatives. nih.gov
Eco-Friendly Reaction Media: The use of greener solvents, such as water or biomass-derived solvents, or even solvent-free conditions, is a target for future synthetic protocols. bhu.ac.innumberanalytics.com For instance, developing a multi-component reaction (MCR) in an aqueous medium could significantly improve the environmental footprint of synthesizing pyridine derivatives. researchgate.net
Alternative Reagents: Replacing harsh or hazardous reagents is crucial. For example, modified synthetic routes for related compounds have successfully replaced reagents like n-butyllithium, which requires cryogenic temperatures, with milder alternatives like Turbo Grignard reagents. mdpi.com Similarly, toxic chlorinating agents like thionyl chloride could be substituted with reagents that produce fewer hazardous byproducts. mdpi.com
| Approach | Traditional Method | Sustainable Alternative | Key Advantages |
| Catalysis | Precious metal catalysts (e.g., Palladium, Rhodium) | Earth-abundant metal catalysts (e.g., Lanthanides, Iron) northwestern.eduresearchgate.net | Lower cost, reduced environmental impact, increased sustainability. |
| Starting Materials | Multi-step synthesis with pre-functionalized precursors organic-chemistry.org | Direct C-H bond functionalization of simpler pyridines nih.gov | Higher atom economy, fewer synthetic steps, reduced waste. |
| Reagents | Harsh reagents (e.g., n-butyllithium, thionyl chloride) mdpi.com | Milder, safer reagents (e.g., Turbo Grignard, cyanuric chloride) mdpi.com | Improved safety, less hazardous byproducts, milder reaction conditions. |
| Solvents | Volatile organic compounds (VOCs) | Aqueous media, biomass-derived solvents, or solvent-free conditions bhu.ac.innumberanalytics.com | Reduced environmental pollution, improved process safety. |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The unique electronic properties conferred by the two different halogen substituents (bromo and chloro) and the hydroxymethyl group make (2-Bromo-6-chloropyridin-4-yl)methanol a candidate for discovering new chemical reactions. Its structure allows for selective transformations at multiple sites.
Emerging research will likely focus on:
Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or C-Cl bond is a significant goal. This would allow for the sequential and controlled introduction of different functional groups, vastly expanding the molecular diversity accessible from this single precursor. The development of chemoselective Suzuki-Miyaura or Buchwald-Hartwig amination reactions would be particularly valuable. acs.org
Dearomatization Reactions: The dearomatization of pyridine derivatives is a powerful strategy for accessing valuable nitrogen-containing saturated heterocycles, which are prevalent in natural products and pharmaceuticals. northwestern.eduresearchgate.net Investigating organometallic-catalyzed dearomatization processes for this compound could unlock new classes of compounds. northwestern.eduresearchgate.net
Photocatalysis and Electrocatalysis: These emerging techniques offer mild reaction conditions and unique reactivity pathways. numberanalytics.com Applying photocatalysis to induce novel transformations, such as radical-mediated functionalization at the pyridine ring or the methanol group, could lead to previously inaccessible molecular architectures. numberanalytics.comacs.org
Tandem and Domino Reactions: Designing reaction sequences where multiple bonds are formed in a single operation (tandem or domino reactions) can significantly increase synthetic efficiency. acs.org A potential avenue could involve an initial transformation of the methanol group that triggers a subsequent cyclization involving one of the halogenated positions. organic-chemistry.org
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of this compound into automated synthesis platforms is a key future direction. High-Throughput Experimentation (HTE) allows for the rapid screening of a vast number of reaction parameters in parallel. acs.orgyoutube.com
Key applications include:
Rapid Reaction Optimization: HTE platforms can be used to quickly identify the optimal catalysts, ligands, bases, solvents, and temperatures for challenging cross-coupling or functionalization reactions involving this compound. acs.orgyoutube.com This minimizes the consumption of valuable starting materials and accelerates the development timeline. youtube.com
Discovery of New Reactions: By randomly combining reagents and catalysts with the substrate in a high-throughput manner, researchers can screen for entirely new and unexpected chemical transformations. youtube.comchemrxiv.org
Automated Library Synthesis: Once optimal conditions are identified, automated flow chemistry systems can be employed for the rapid and scalable synthesis of libraries of derivatives. researchgate.netrsc.org This is particularly valuable for generating compound collections for drug discovery screening. acs.org Software solutions are being developed to facilitate the design and analysis of these complex experimental arrays. chemrxiv.org
| Platform | Application for this compound | Expected Outcome |
| High-Throughput Experimentation (HTE) | Screening of catalysts, ligands, and conditions for cross-coupling reactions. acs.orgacs.org | Rapid identification of optimal reaction parameters; discovery of novel reactivity. youtube.com |
| Automated Flow Synthesis | Scalable production of key intermediates and final derivative libraries. researchgate.netrsc.org | Improved control over reaction parameters, enhanced safety, and efficient scale-up. |
| Robotic Liquid Handlers | Precise and automated dispensing of reagents for reaction arrays. chemrxiv.org | Increased reproducibility, reduced human error, and higher experimental throughput. |
Advancements in Computational Prediction and Machine Learning for Reaction Design and Optimization
Computational chemistry and machine learning (ML) are becoming indispensable tools for modern chemical synthesis. beilstein-journals.org Applying these methods to this compound can guide experimental work, save resources, and lead to more rational reaction design.
Future research in this area will involve:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule, calculate reaction energy barriers, and elucidate reaction mechanisms. nih.govnih.govresearchgate.net This can help chemists understand, for instance, the relative ease of activating the C-Br versus the C-Cl bond under various catalytic conditions.
Machine Learning for Reaction Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products of a reaction, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.org These models can be used to prioritize experiments for the functionalization of this compound.
Bayesian Optimization: This ML technique is particularly powerful for optimizing reaction conditions. nih.gov By iteratively suggesting new experiments based on the results of previous ones, Bayesian optimization algorithms can efficiently navigate a complex parameter space to find the conditions that maximize reaction yield or selectivity, a process that can be coupled with automated HTE platforms. beilstein-journals.orgnih.gov
In Silico Property Prediction: Computational tools can predict the physicochemical and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives of this compound before they are synthesized. nih.govmdpi.com This allows chemists to prioritize the synthesis of compounds with the most promising drug-like characteristics. mdpi.comresearchgate.net
Q & A
Basic: What synthetic strategies are recommended for preparing (2-Bromo-6-chloropyridin-4-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with functionalized pyridine precursors (e.g., halogenated pyridines). Bromination and chlorination at specific positions can be achieved using N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C).
- Step 2 : Introduce the methanol group via nucleophilic substitution or reduction. For example, reduce a carbonyl intermediate (e.g., 2-bromo-6-chloropyridine-4-carbaldehyde) using NaBH₄ or LiAlH₄ in anhydrous THF or methanol .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of halogenating agents and reaction time to minimize byproducts (e.g., dihalogenated impurities).
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the methanol group (δ 4.5–5.0 ppm for -CH₂OH). Use DEPT-135 to confirm methylene carbons.
- FTIR : Confirm O-H stretching (3200–3600 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with methanol/water (70:30 v/v) mobile phase; optimize pH (e.g., 3.0 with formic acid) to enhance peak resolution .
- HPLC : Use a C18 column with methanol/water (70:30 v/v) mobile phase; optimize pH (e.g., 3.0 with formic acid) to enhance peak resolution .
Basic: What crystallization strategies yield high-quality single crystals for X-ray studies?
Methodological Answer:
- Solvent Selection : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane or methanol/ethyl acetate) to control nucleation.
- Temperature Gradients : Gradually reduce temperature from 40°C to 4°C over 48 hours.
- Validation : Confirm crystal quality using pre-experiment X-ray screening (e.g., diffraction limit > 0.8 Å). Refine structures with SHELXL (for small molecules) or SHELXS (for initial phase solutions), leveraging Hirshfeld atom refinement for accurate halogen positioning .
Advanced: How can hydrogen-bonding networks and supramolecular interactions in crystals be analyzed?
Methodological Answer:
- Graph-Set Analysis : Use ORTEP-3 to visualize hydrogen bonds and π-π stacking. Assign graph-set descriptors (e.g., R₂²(8) for dimeric motifs) using Etter’s rules .
- Quantitative Metrics : Calculate interaction energies (DFT at B3LYP/6-31G* level) and map electrostatic potentials to rationalize packing patterns.
- Contradiction Resolution : If experimental data conflicts with computational predictions (e.g., unexpected C-H···O interactions), re-examine thermal displacement parameters (ADPs) in SHELXL outputs to rule out disorder .
Advanced: How do solvent polarity and proticity affect the compound’s reactivity in substitution reactions?
Methodological Answer:
- Experimental Design :
- Compare reaction rates in DMSO (polar aprotic) vs. methanol (polar protic) using kinetic studies (UV-Vis monitoring at λ = 250–300 nm).
- Use Hammett Plots to correlate substituent effects with solvent parameters (e.g., dielectric constant).
- Contradiction Analysis : If conflicting solvent effects arise (e.g., faster rates in protic media despite SN2 mechanisms), conduct isotopic labeling (D₂O vs. H₂O) to probe hydrogen-bonding intermediates .
Advanced: What computational approaches model the electronic structure and reaction pathways?
Methodological Answer:
- DFT Calculations : Use Gaussian16 with LanL2DZ basis set for Br/Cl atoms. Optimize geometry and calculate Fukui indices to predict nucleophilic attack sites.
- MD Simulations : Simulate solvation shells in explicit methanol using AMBER. Analyze radial distribution functions (RDFs) to assess solvent interactions.
- Validation : Cross-validate computed spectra (IR, NMR) with experimental data using ORCA or NWChem .
Advanced: How should researchers resolve contradictions in reported bioactivity or stability data?
Methodological Answer:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines. Control for variables like impurity profiles (HPLC purity ≥97%) or storage conditions (e.g., desiccated vs. humid).
- Robustness Testing : Replicate experiments under standardized conditions (e.g., ICH Q2(R1) for analytical methods). Use ANOVA to identify significant outliers.
- Mechanistic Probes : Employ isotopic tracing (e.g., ¹⁸O-labeled methanol) to track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
